molecular formula C15H21FN2O5S2 B2650546 2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797688-50-6

2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2650546
CAS No.: 1797688-50-6
M. Wt: 392.46
InChI Key: TWGVLECLIWUNOI-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two sulfonyl groups: one linked to a 4-fluoro-2-methylphenyl moiety and the other to an N-methylacetamide group.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O5S2/c1-11-9-12(16)3-4-14(11)25(22,23)18-7-5-13(6-8-18)24(20,21)10-15(19)17-2/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGVLECLIWUNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18FN3O4S2\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}\text{S}_{2}

This compound features a piperidine ring, sulfonyl groups, and a fluoro-substituted aromatic ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. Additionally, the fluoro group may enhance binding affinity due to electronic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study identified that certain piperidine-based sulfonamides exhibited IC50 values below 10 µM against breast cancer cell lines .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been investigated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity due to the presence of halogen substituents .
  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects on cancer cells, this compound was tested alongside other derivatives. The results showed significant inhibition of cell proliferation in MDA-MB-231 cells, indicating its potential as an anticancer agent .
  • Inflammation Model : An experimental model using LPS-stimulated macrophages demonstrated that the compound significantly reduced nitric oxide production, suggesting its role in modulating inflammatory responses .

Data Table: Biological Activities Overview

Activity TypeAssessed EffectReference
AntimicrobialMIC < 10 µM
AnticancerIC50 < 10 µM
Anti-inflammatoryReduced TNF-α levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and inferred properties:

Compound Name Substituents/R-Groups Molecular Weight (g/mol)* Key Inferred Properties References
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide 4-Fluoro-2-methylphenyl (Ar-SO₂), piperidin-4-yl (SO₂), N-methylacetamide ~445.5† High polarity due to dual sulfonyl groups; potential metabolic stability N/A
N-Methyl-2-[(1-{[4-(trifluoromethyl)benzyl]sulfonyl}piperidin-4-yl)sulfonyl]acetamide () 4-(Trifluoromethyl)benzyl (Ar-SO₂) ~480.4 Enhanced lipophilicity from CF₃ group; possible improved CNS penetration
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine (vs. piperidine), 4-methylphenyl (Ar-SO₂), 4-fluorophenyl (N-acetamide) ~447.5 Piperazine’s basicity may alter pharmacokinetics; broader solubility profile
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8a, ) 4-Chlorophenyl (Ar-SO₂), 2,4-dimethylphenyl (thioacetamide), oxadiazole ~537.0 Thioether and oxadiazole groups may enhance antibacterial activity
W-18 () 4-Nitrophenylethyl, 4-chlorophenylsulfonamide ~407.9 Opioid-like structure but with reduced µ-opioid receptor affinity due to sulfonamide

*Calculated based on molecular formulas.
†Estimated using atomic masses (C:12, H:1, N:14, O:16, F:19, S:32).

Key Observations

Electronic Effects : The 4-fluoro-2-methylphenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the trifluoromethyl group in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

This could affect interactions with acidic residues in biological targets .

W-18 () highlights how sulfonamide groups can modulate receptor selectivity compared to fentanyl derivatives .

Metabolic Stability : Dual sulfonyl groups in the target compound may reduce oxidative metabolism compared to compounds with single sulfonates or thioethers (e.g., ’s pyrimidinyl thioether), which are prone to enzymatic cleavage .

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